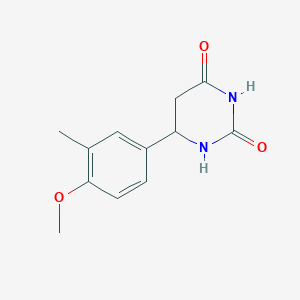
6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves a multi-step process:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde, urea, and ethyl acetoacetate.
Reaction Conditions: These starting materials undergo a Biginelli reaction, which is a one-pot condensation reaction. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Temperature and Time: The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems also enhances the reproducibility and efficiency of the production process.
化学反応の分析
Types of Reactions
6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the dihydropyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrimidine derivatives, while reduction can produce various dihydropyrimidine derivatives.
科学的研究の応用
6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
6-Phenyl-2,4-dihydropyrimidine-2,4(1H,3H)-dione: Lacks the methoxy and methyl substituents on the phenyl ring.
6-(4-Methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione: Lacks the methyl substituent on the phenyl ring.
6-(3-Methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione: Lacks the methoxy substituent on the phenyl ring.
Uniqueness
The presence of both methoxy and methyl substituents on the phenyl ring of 6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione makes it unique. These substituents can influence the compound’s chemical reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.
生物活性
6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione, a compound belonging to the dihydropyrimidine family, has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies that highlight its pharmacological significance.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-methoxy-3-methylphenyl derivatives with urea or thiourea under acidic or basic conditions. The resulting compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Antiviral Activity
Recent studies have indicated that dihydropyrimidine derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viruses by inhibiting viral polymerases. The IC50 values for these compounds suggest potent antiviral activity, making them promising candidates for further development .
Anticancer Properties
Dihydropyrimidine derivatives are also noted for their anticancer activities. The mechanism often involves the inhibition of key enzymes in the DNA biosynthesis pathway, such as dihydrofolate reductase and thymidylate synthase. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .
Antimicrobial Effects
In addition to antiviral and anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Case Studies
- Antiviral Efficacy : A study investigated the antiviral effects of several dihydropyrimidines against Hepatitis C virus (HCV). Compounds were tested for their ability to inhibit NS5B RNA polymerase with notable results showing IC50 values in the micromolar range .
- Anticancer Activity : Research on the anticancer effects of pyrimidine derivatives revealed that certain modifications to the dihydropyrimidine structure enhanced cytotoxicity against breast cancer cell lines. The study reported a significant reduction in cell viability at concentrations as low as 10 µM .
- Antimicrobial Action : A recent investigation highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The study provided evidence of a minimum inhibitory concentration (MIC) that supports its potential use in treating bacterial infections .
Comparative Analysis of Biological Activities
特性
CAS番号 |
651718-05-7 |
|---|---|
分子式 |
C12H14N2O3 |
分子量 |
234.25 g/mol |
IUPAC名 |
6-(4-methoxy-3-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-7-5-8(3-4-10(7)17-2)9-6-11(15)14-12(16)13-9/h3-5,9H,6H2,1-2H3,(H2,13,14,15,16) |
InChIキー |
PKGPSUJBAHNJEE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2CC(=O)NC(=O)N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















